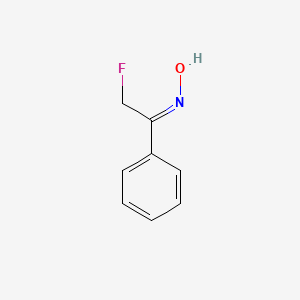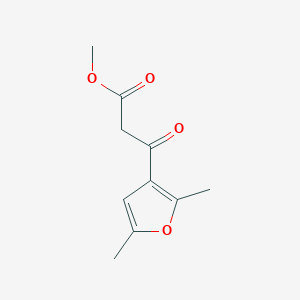
Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate typically involves the reaction of 2,5-dimethylfuran with a suitable esterifying agent under controlled conditions. One common method includes the use of methyl acetoacetate as a starting material, which undergoes a condensation reaction with 2,5-dimethylfuran in the presence of a base catalyst such as sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of advanced materials, including polymers and resins, due to its unique chemical properties.
作用機序
The mechanism by which Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in critical metabolic pathways, leading to antimicrobial or anticancer effects. The furan ring structure allows for strong binding interactions with target proteins, enhancing its efficacy.
類似化合物との比較
Similar Compounds
3-acetyl-2,5-dimethylfuran: A furan derivative with similar structural features but different functional groups.
2,5-dimethylfuran: A simpler furan compound without the ester group.
Uniqueness
Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is unique due to its combination of the furan ring with an ester functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science.
特性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H12O4/c1-6-4-8(7(2)14-6)9(11)5-10(12)13-3/h4H,5H2,1-3H3 |
InChIキー |
JGYRNOKGPXYAGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(O1)C)C(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


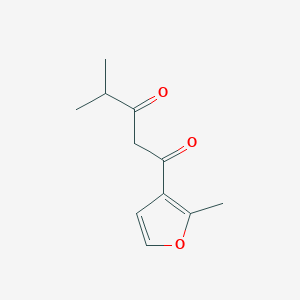
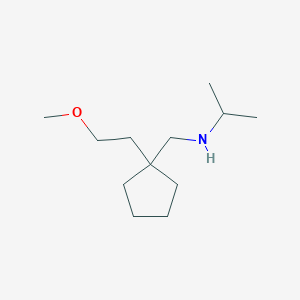
![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
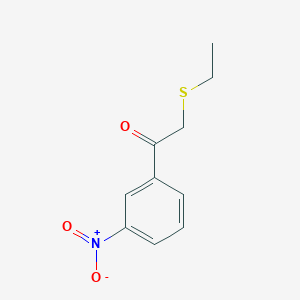
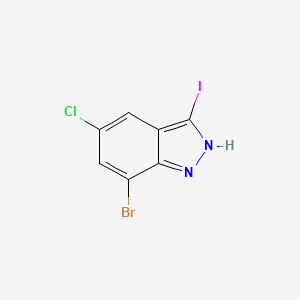
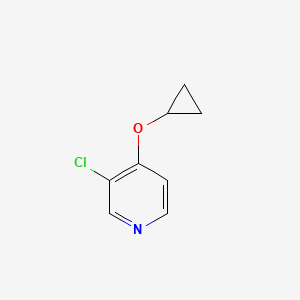
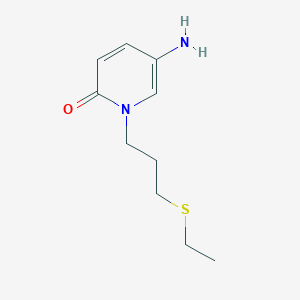
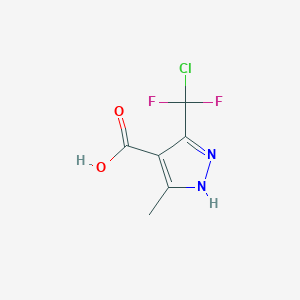

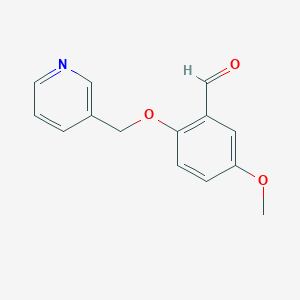
![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)
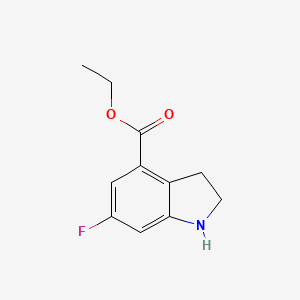
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
